molecular formula C7H5ClN2O B6252140 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one CAS No. 1402666-33-4

4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one

Cat. No.: B6252140
CAS No.: 1402666-33-4
M. Wt: 168.6
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Description

4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one typically involves multiple steps. One common method includes the cyclization of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets, such as kinases. The compound may inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .

Comparison with Similar Compounds

4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, making it a valuable compound in medicinal chemistry research.

Properties

CAS No.

1402666-33-4

Molecular Formula

C7H5ClN2O

Molecular Weight

168.6

Purity

95

Origin of Product

United States

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